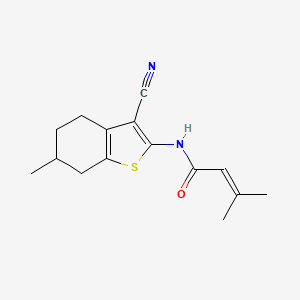![molecular formula C17H22OS B4928345 1-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B4928345.png)
1-[4-(isopropylthio)butoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(isopropylthio)butoxy]naphthalene, also known as IPBNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPBNO is a naphthalene derivative that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 1-[4-(isopropylthio)butoxy]naphthalene is not fully understood, but it is believed to involve the interaction with specific proteins and enzymes in cells. 1-[4-(isopropylthio)butoxy]naphthalene has been shown to bind to certain proteins and enzymes, leading to changes in their activity and function. This interaction can result in various cellular responses, including changes in gene expression, cell signaling, and metabolism.
Biochemical and Physiological Effects:
1-[4-(isopropylthio)butoxy]naphthalene has been shown to have various biochemical and physiological effects in cells and organisms. In cells, 1-[4-(isopropylthio)butoxy]naphthalene has been shown to induce changes in gene expression, alter cell signaling pathways, and affect cellular metabolism. In organisms, 1-[4-(isopropylthio)butoxy]naphthalene has been shown to have effects on behavior, reproduction, and development.
実験室実験の利点と制限
1-[4-(isopropylthio)butoxy]naphthalene has several advantages and limitations for laboratory experiments. One advantage is its unique structural features, which make it a useful building block for the synthesis of various compounds. Another advantage is its potential as a fluorescent probe for imaging cellular structures and processes. However, one limitation is its potential toxicity, which can affect the viability of cells and organisms.
将来の方向性
There are several future directions for research on 1-[4-(isopropylthio)butoxy]naphthalene. One direction is to further explore its mechanism of action and the specific proteins and enzymes it interacts with in cells. Another direction is to investigate its potential as a drug candidate for various diseases. Additionally, research can be conducted to optimize its synthesis method and purification techniques to improve its yield and purity. Finally, research can be conducted to develop new applications for 1-[4-(isopropylthio)butoxy]naphthalene in various scientific fields.
合成法
1-[4-(isopropylthio)butoxy]naphthalene is synthesized using a specific method that involves the reaction between 1-naphthol and 4-isopropylthiobutyl chloride in the presence of a base such as potassium carbonate. The reaction produces 1-[4-(isopropylthio)butoxy]naphthalene as a white solid that can be purified using various methods such as recrystallization or column chromatography.
科学的研究の応用
1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential applications in various scientific fields, including chemistry, biology, and pharmacology. In chemistry, 1-[4-(isopropylthio)butoxy]naphthalene has been used as a building block for the synthesis of various compounds due to its unique structural features. In biology, 1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential as a fluorescent probe for imaging cellular structures and processes. In pharmacology, 1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential as a drug candidate for various diseases.
特性
IUPAC Name |
1-(4-propan-2-ylsulfanylbutoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OS/c1-14(2)19-13-6-5-12-18-17-11-7-9-15-8-3-4-10-16(15)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQHTBYQKJMEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propan-2-ylsulfanylbutoxy)naphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)
![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)
![2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)

![N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4928305.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4928321.png)
![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)
![2-{[5-acetyl-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B4928324.png)
